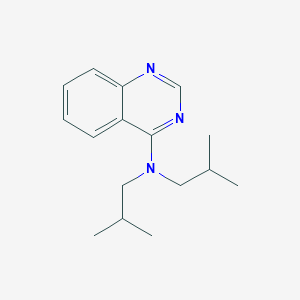
diethyl 5-(2-((1-phenyl-1H-tetrazol-5-yl)thio)acetamido)isophthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 5-(2-((1-phenyl-1H-tetrazol-5-yl)thio)acetamido)isophthalate, also known as DAPT, is a chemical compound that has been widely used in scientific research for its ability to inhibit the Notch signaling pathway. The Notch pathway plays a crucial role in the development of various organisms, including humans, and its dysregulation has been implicated in numerous diseases, including cancer and Alzheimer's disease. In
Aplicaciones Científicas De Investigación
Diethyl 5-(2-((1-phenyl-1H-tetrazol-5-yl)thio)acetamido)isophthalate has been widely used in scientific research as a tool to study the Notch signaling pathway. The Notch pathway is a highly conserved signaling pathway that regulates cell fate decisions, proliferation, and differentiation. Dysregulation of the Notch pathway has been implicated in numerous diseases, including cancer and Alzheimer's disease. This compound inhibits the Notch pathway by blocking the gamma-secretase enzyme complex, which is responsible for cleaving the Notch receptor and releasing its intracellular domain. By inhibiting the Notch pathway, this compound has been shown to have therapeutic potential for the treatment of various diseases, including cancer, Alzheimer's disease, and cardiovascular disease.
Mecanismo De Acción
The mechanism of action of diethyl 5-(2-((1-phenyl-1H-tetrazol-5-yl)thio)acetamido)isophthalate involves inhibition of the gamma-secretase enzyme complex, which is responsible for cleaving the Notch receptor and releasing its intracellular domain. By inhibiting this process, this compound blocks the downstream signaling of the Notch pathway, which leads to the inhibition of cell proliferation and differentiation. In addition to its effects on the Notch pathway, this compound has also been shown to inhibit other signaling pathways, including the Wnt and Hedgehog pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits cell proliferation and induces apoptosis in a variety of cancer cell lines. In vivo studies have shown that this compound can inhibit tumor growth and metastasis in animal models of cancer. This compound has also been shown to have neuroprotective effects in animal models of Alzheimer's disease, and to improve cardiac function in animal models of heart failure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using diethyl 5-(2-((1-phenyl-1H-tetrazol-5-yl)thio)acetamido)isophthalate in lab experiments is its specificity for the Notch pathway. By selectively inhibiting the Notch pathway, this compound allows researchers to study the effects of Notch signaling in a controlled manner. However, one limitation of using this compound is that it can have off-target effects on other signaling pathways, such as the Wnt and Hedgehog pathways. Additionally, this compound can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on diethyl 5-(2-((1-phenyl-1H-tetrazol-5-yl)thio)acetamido)isophthalate. One area of interest is the development of more specific inhibitors of the Notch pathway, which could have fewer off-target effects than this compound. Another area of interest is the use of this compound in combination with other therapies, such as chemotherapy or immunotherapy, to enhance their effectiveness. Additionally, there is ongoing research on the role of the Notch pathway in various diseases, which could lead to the development of new therapeutic targets for this compound and other Notch inhibitors.
Métodos De Síntesis
The synthesis of diethyl 5-(2-((1-phenyl-1H-tetrazol-5-yl)thio)acetamido)isophthalate involves the condensation of 5-(2-((1-phenyl-1H-tetrazol-5-yl)thio)acetamido)isophthalic acid with diethyl oxalate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in a solvent such as dichloromethane or dimethylformamide (DMF) at room temperature for several hours. After the reaction is complete, the product is isolated by filtration and purified by recrystallization.
Propiedades
IUPAC Name |
diethyl 5-[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]amino]benzene-1,3-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O5S/c1-3-30-19(28)14-10-15(20(29)31-4-2)12-16(11-14)22-18(27)13-32-21-23-24-25-26(21)17-8-6-5-7-9-17/h5-12H,3-4,13H2,1-2H3,(H,22,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWUGPLDTUNPAOA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)NC(=O)CSC2=NN=NN2C3=CC=CC=C3)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(1-naphthylmethyl)-N-[1-(2-thienyl)ethylidene]-1-piperazinamine](/img/structure/B382390.png)

![N-[1-(4-bromophenyl)ethylidene]-N-[4-(1-naphthylmethyl)-1-piperazinyl]amine](/img/structure/B382392.png)
![N-[1-(2-furyl)ethylidene]-N-[4-(2-methoxyphenyl)-1-piperazinyl]amine](/img/structure/B382395.png)
![Ethyl 2-{[(4-isopropylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B382397.png)

![Ethyl 2-{[(2,5-dichlorophenoxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B382400.png)

![2-(2-cyclohexen-1-ylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B382408.png)
![N-(2-hydroxyethyl)-2-[(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B382409.png)
![3-[[4-(2-methoxyphenyl)piperazin-1-yl]amino]indol-2-one](/img/structure/B382410.png)
![N,N-bis(2-hydroxyethyl)-2-[(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B382412.png)
![N-(2-hydroxyethyl)-4-[(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]butanamide](/img/structure/B382413.png)
![3-[(4-phenylpiperazin-1-yl)amino]indol-2-one](/img/structure/B382414.png)
